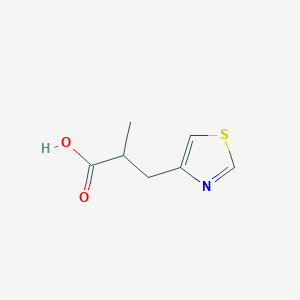
3-Amino-2-chloro-4-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-chloro-4-(trifluoromethoxy)phenol is an organic compound characterized by the presence of amino, chloro, and trifluoromethoxy functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-4-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-4-(trifluoromethoxy)phenol followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chloro-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Scientific Research Applications
3-Amino-2-chloro-4-(trifluoromethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-Amino-2-chloro-4-(trifluoromethoxy)phenol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved often include modulation of signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-6-(trifluoromethoxy)phenol
- 3-Amino-2-chloro-5-(trifluoromethoxy)phenol
- 4-Amino-2-chloro-3-(trifluoromethoxy)phenol
Uniqueness
3-Amino-2-chloro-4-(trifluoromethoxy)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H5ClF3NO2 |
|---|---|
Molecular Weight |
227.57 g/mol |
IUPAC Name |
3-amino-2-chloro-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H5ClF3NO2/c8-5-3(13)1-2-4(6(5)12)14-7(9,10)11/h1-2,13H,12H2 |
InChI Key |
QAUBFSJVXVIADL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B13350860.png)



![6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350887.png)


![Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13350915.png)


![Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate](/img/structure/B13350928.png)
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13350931.png)


